Product packaging for 3beta-(Dimethylamino)con-5-ene(Cat. No.:CAS No. 546-06-5)

3beta-(Dimethylamino)con-5-ene

Cat. No.: B1669311
CAS No.: 546-06-5
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry focuses on the isolation, characterization, and study of compounds derived from natural sources. Conessine stands as a notable example within this field, representing a class of steroidal alkaloids found in specific plant species. nih.govbiosynth.comwikipedia.org The exploration of such natural compounds is driven by the potential to discover novel structures with diverse biological activities that could serve as leads for drug discovery. taylorandfrancis.com Conessine's unique steroidal skeleton, distinct from many common drug structures, makes it a compelling subject within this context. researchgate.net

Historical Perspectives in Academic Inquiry

Academic inquiry into conessine has a history rooted in the investigation of traditional medicinal plants. Historically, plants like Holarrhena antidysenterica have been utilized in traditional medicine for various ailments, particularly gastrointestinal issues. evitachem.comnih.gov This traditional knowledge spurred early academic research aimed at identifying the active compounds responsible for these effects. Conessine was identified as a key constituent in these plants, leading to its isolation and initial structural elucidation. Early studies focused on its basic chemical properties and its presence in different plant parts. researchgate.net

Current Research Landscape and Scientific Significance of Conessine

The current research landscape on conessine is diverse, exploring its various biological activities and potential applications. Modern scientific inquiry utilizes advanced techniques to investigate its mechanisms of action at the cellular and molecular levels. biosynth.com Conessine's scientific significance is highlighted by its demonstrated activities, including antibacterial, antimalarial, and antiviral properties. nih.govchemfaces.comnih.govnih.gov Furthermore, it has been identified as a potent antagonist of the histamine (B1213489) H3 receptor, a finding that has opened avenues for research into its potential in addressing neurological conditions. researchgate.netguidetopharmacology.orgplos.orgunesp.br Research also extends to its effects on cellular processes like autophagy and its potential in modulating muscle atrophy. plos.orgjmb.or.kr

Detailed research findings have shed light on the specific activities of conessine. For instance, studies have shown its efficacy against various bacterial strains, sometimes comparable to conventional antibiotics. chemfaces.comvliz.beresearchgate.net Its antimalarial activity has been demonstrated in both in vitro and in vivo models, showing significant parasite inhibition. chemfaces.comnih.govnih.gov Research into its antiviral effects indicates inhibition of enveloped viruses, including dengue virus and certain human coronaviruses, potentially by interfering with viral entry and replication processes. nih.govresearchgate.net

Conessine's interaction with the histamine H3 receptor is another area of significant scientific interest. Studies have determined its high affinity and selectivity for this receptor subtype. researchgate.netguidetopharmacology.orgunesp.br This activity has implications for research into conditions where the histamine H3 receptor plays a role.

Furthermore, investigations into conessine's effects on cellular pathways have revealed its ability to interfere with autophagic flux and reduce dexamethasone-induced muscle atrophy by regulating specific protein expression. plos.orgjmb.or.kr

The chemical structure of conessine (C₂₄H₄₀N₂) and its computed properties are central to understanding its interactions and activities. nih.govcaymanchem.com

Here is a summary of some research findings:

ActivityResearch FindingSource(s)
AntibacterialSignificant effect against various Bacillus species and enteric pathogens. chemfaces.comvliz.beresearchgate.net chemfaces.comvliz.beresearchgate.net
AntimalarialSubstantial activity against Plasmodium berghei in mice, reducing parasitaemia. In vitro IC₅₀ values reported. chemfaces.comnih.govnih.gov
AntiviralInhibits replication of enveloped viruses including DENV and certain human coronaviruses. nih.govresearchgate.net nih.govresearchgate.net
Histamine H3 AntagonistHigh affinity and selectivity for rat and human H3 receptors (pKi values reported). researchgate.netguidetopharmacology.orgunesp.br researchgate.netguidetopharmacology.orgunesp.br
Autophagy ModulationIdentified as an inhibitor of autophagic flux, interfering with oxidative stress-induced cell death. plos.org plos.org
Muscle AtrophyReduces dexamethasone-induced muscle atrophy by regulating MuRF1 and atrogin-1 expression. jmb.or.kr jmb.or.kr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N2 B1669311 3beta-(Dimethylamino)con-5-ene CAS No. 546-06-5

Properties

IUPAC Name

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLGAQQQNWMVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859475
Record name N,N-Dimethylcon-5-enin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-06-5
Record name conessine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence and Biosynthesis of Conessine

Botanical Sources and Distribution

Conessine is primarily found within several species of the Apocynaceae family, a large family of flowering plants commonly known as the dogbane family. wikipedia.orgnih.gov The alkaloid is not uniformly distributed throughout the plant; its concentration varies significantly between the roots, stem bark, leaves, and flowers. prota4u.orgjstor.org

Holarrhena antidysenterica, also known as Holarrhena pubescens, is a key botanical source of conessine. nih.govtaylorandfrancis.comjddtonline.info Traditionally used in various medicinal systems, the bark and seeds of this plant are particularly rich in a variety of alkaloids, with conessine being one of the most significant. jddtonline.inforjptonline.orgnih.gov Research has confirmed the presence of conessine in different parts of the plant, and it is often isolated from the bark for scientific study and characterization. researchgate.netnih.gov The plant is found in dry forests across India and the sub-Himalayan region. rjptonline.org

Holarrhena floribunda, a shrub or medium-sized tree native to West Africa, is another major source of conessine. wikipedia.orgtaylorandfrancis.comvliz.be The highest concentration of total alkaloids in this species is found in the root bark (2–4%), followed by the stem bark (1–2.5%), with lower levels in the leaves and flowers (less than 1%). prota4u.orgjstor.org The conessine content in the stem bark and leaves has been observed to increase with the diameter of the stem. prota4u.orgtheferns.info Studies on the cultivation of H. floribunda for conessine production estimated that a five-year-old plantation could yield approximately 975 kg of stem bark and 7.8 kg of conessine per hectare. tandfonline.com

Beyond the Holarrhena genus, conessine has also been isolated from other plants in the Apocynaceae family, such as Funtumia elastica. wikipedia.orgtaylorandfrancis.comresearchgate.net

Alkaloid Content in Holarrhena floribunda by Plant Part
Plant PartTotal Alkaloid Concentration (%)
Root Bark2.0 - 4.0%
Stem Bark1.0 - 2.5%
Leaves and Flowers< 1.0%

Isolation Methodologies in Conessine Research

The isolation of conessine from its botanical sources is a multi-step process that leverages the compound's physicochemical properties. The general methodology begins with the collection and processing of the plant material, typically the bark.

A common procedure involves the extraction of the ground plant material with a solvent, such as methanol. nih.gov This crude extract contains a mixture of numerous compounds, including various alkaloids. To isolate the alkaloids, a bio-guided purification approach is often employed. The crude extract is subjected to fractionation to separate the total alkaloid content from other phytochemicals like tannins, saponins, and flavonoids. nih.govresearchgate.net

Further purification of the total alkaloid fraction is achieved using chromatographic techniques. Column chromatography is frequently used, with a mobile phase of varying polarity, such as a hexane-ethyl acetate (B1210297) mixture, to separate the individual alkaloids. researchgate.net Through these successive purification steps, conessine can be isolated as a pure, crystalline compound, allowing for its structural elucidation and further scientific investigation. researchgate.netnih.govresearchgate.net

Proposed Biosynthetic Pathways of Steroidal Alkaloids

The biosynthesis of steroidal alkaloids like conessine is a complex process that involves the modification of a basic steroid skeleton. Unlike "true" alkaloids, which derive their entire carbon and nitrogen framework from amino acids, steroidal alkaloids are considered pseudoalkaloids. egpat.communi.cz Their core carbon structure originates from the terpenoid pathway, with nitrogen atoms being incorporated in later steps. nih.gov

The biosynthesis of the steroidal skeleton begins with the mevalonate (B85504) (MVA) and 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways, which produce the fundamental five-carbon isoprenoid units. mdpi.com These units are assembled into squalene (B77637), a 30-carbon linear precursor. nih.gov Through a cyclization reaction, squalene is converted into cycloartenol (B190886) in plants, which serves as a key intermediate.

A series of subsequent enzymatic modifications converts cycloartenol into cholesterol. nih.gov Cholesterol is the pivotal precursor for the biosynthesis of a vast array of steroidal compounds in plants, including steroidal alkaloids. mdpi.comnih.govnih.gov The formation of the conessine molecule, therefore, begins with the established pathway leading to cholesterol. The nitrogen atoms are incorporated into the cholesterol framework through transamination reactions at a later stage. nih.govwikipedia.org

Following the formation of the cholesterol precursor, the biosynthetic pathway to conessine involves a series of enzymatic modifications, primarily hydroxylation, oxidation, and amination reactions. nih.govnih.gov This stage is often referred to as the "oxidase phase," where the core skeleton is decorated with various functional groups. nih.gov

While the specific enzymes that catalyze each step in the conessine pathway have not all been definitively identified, the types of enzymes involved are known from studies of other steroidal alkaloids. nih.gov Key enzyme families implicated in these transformations include:

Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for catalyzing hydroxylation reactions at various positions on the steroid ring system, introducing oxygen atoms that are essential for subsequent modifications. nih.govnih.gov

Oxidoreductases: This broad class of enzymes is involved in the oxidation and reduction steps that alter the structure of the steroid core and its side chains. nih.gov

Transaminases: These enzymes are responsible for the critical step of incorporating nitrogen atoms into the steroidal skeleton, which formally defines the molecule as an alkaloid. wikipedia.org

The proposed pathway involves a sequence of these enzymatic reactions that modify the cholesterol molecule to form the characteristic five-ring structure and introduce the two nitrogen-containing groups found in conessine. nih.gov Elucidating the precise sequence and the specific enzymes involved remains an active area of research in plant biochemistry. nih.govnih.gov

Proposed General Steps in Steroidal Alkaloid Biosynthesis
Biosynthetic StageKey Precursor/IntermediateGeneral Enzyme Class InvolvedPrimary Transformation
Isoprenoid SynthesisAcetyl-CoA / PyruvateVarious synthases/kinasesFormation of isoprene (B109036) units
Squalene SynthesisIsoprenoid unitsSqualene synthaseFormation of linear C30 precursor
Sterol FormationSqualeneCyclases (e.g., Cycloartenol synthase)Cyclization to form steroid core
Precursor FormationCycloartenolVarious enzymesConversion to Cholesterol
Skeleton ModificationCholesterolCytochrome P450s, OxidoreductasesHydroxylation and Oxidation
Nitrogen IncorporationOxidized steroidal intermediateTransaminasesAddition of amino groups

Genetic Basis of Conessine Biosynthesis

The precise genetic and enzymatic pathway for the biosynthesis of the steroidal alkaloid conessine has not yet been fully elucidated. Scientific research is ongoing to identify the specific genes, enzymes, and regulatory mechanisms that govern its formation in plants of the Apocynaceae family, such as Holarrhena antidysenterica. However, based on the well-established principles of steroidal alkaloid biosynthesis in other plant species, a putative pathway can be outlined. This proposed pathway serves as a framework for understanding the genetic basis of conessine formation.

Steroidal alkaloids in plants are known to originate from cholesterol. The conversion of cholesterol into the complex structure of conessine is believed to involve a series of enzymatic reactions, each catalyzed by a specific enzyme encoded by a corresponding gene. While the exact genes for conessine biosynthesis in Holarrhena species have not been characterized, the pathway likely involves several key classes of enzymes that are common to the biosynthesis of other complex plant steroids and alkaloids.

The initial steps are hypothesized to involve the modification of the cholesterol skeleton. This is typically carried out by a suite of enzymes including cytochrome P450 monooxygenases (CYPs), which are responsible for hydroxylation reactions at various positions on the steroid nucleus, and short-chain dehydrogenases/reductases (SDRs), which catalyze oxidation and reduction reactions. These modifications prepare the molecule for the introduction of nitrogen atoms.

The incorporation of nitrogen, a defining feature of alkaloids, is a critical step. This is generally accomplished through the action of aminotransferases, which transfer an amino group from a donor molecule, such as an amino acid, to the steroid intermediate. Following the initial nitrogen incorporation, further modifications are required to form the characteristic five-membered nitrogen-containing ring (the E ring) and the six-membered nitrogen-containing ring (the F ring) found in the conessine backbone.

The final steps in the biosynthesis of conessine likely involve specific tailoring enzymes. These may include N-methyltransferases, which add methyl groups to the nitrogen atoms, a key feature of conessine's structure. The regulation of this complex pathway is likely controlled by specific transcription factors that respond to developmental and environmental cues, activating or deactivating the expression of the biosynthetic genes in a coordinated manner.

While transcriptome analyses of Holarrhena antidysenterica have been performed, the specific gene clusters responsible for conessine biosynthesis have not yet been definitively identified and functionally characterized. Future research, including gene sequencing, functional genomics, and metabolomic studies, will be essential to fully uncover the genetic blueprint for the production of this important steroidal alkaloid.

The following table outlines the hypothetical enzymatic steps and the probable enzyme families involved in the biosynthesis of conessine, based on established knowledge of steroidal alkaloid pathways.

Hypothetical Biosynthetic Step Probable Enzyme Family Function
Initial hydroxylation of cholesterolCytochrome P450 Monooxygenases (CYP)Introduces hydroxyl groups to the cholesterol backbone to facilitate further modifications.
Oxidation of hydroxyl groupsShort-Chain Dehydrogenases/Reductases (SDR)Converts hydroxyl groups to keto groups, creating reactive sites.
TransaminationAminotransferases (AT)Incorporates nitrogen by transferring an amino group to the steroid intermediate.
Ring formation/cyclizationUncharacterized CyclasesCatalyzes the formation of the nitrogen-containing heterocyclic rings.
N-methylationN-Methyltransferases (NMT)Adds methyl groups to the nitrogen atoms in the final steps of the pathway.

Advanced Pharmacological Investigations of Conessine

Mechanistic Antiprotozoal Research

Conessine has demonstrated significant activity against a range of protozoan parasites, including Plasmodium species, amoebic pathogens, and trypanosomal pathogens.

Activity against Plasmodium Species

Research into the anti-plasmodial effects of conessine has involved both in vitro and in vivo models to understand its efficacy against the causative agents of malaria.

In vitro studies have been crucial in quantifying the direct anti-plasmodial activity of conessine. Two key assays used are the schizont maturation inhibition assay and the parasite lactate dehydrogenase (pLDH) assay. The schizont maturation assay assesses the ability of a compound to inhibit the development of the parasite's schizont stage, a critical phase in its lifecycle. The pLDH assay measures the activity of the parasite-specific lactate dehydrogenase, an essential enzyme for anaerobic glycolysis in Plasmodium, thereby indicating parasite viability.

In a study evaluating its efficacy, conessine demonstrated potent inhibitory effects in both assays. The 50% inhibitory concentration (IC₅₀) of conessine was determined to be 1.9 µg/ml in the schizont maturation assay and 1.3 µg/ml in the pLDH assay nih.govnih.gov. These findings highlight conessine's ability to disrupt key developmental and metabolic processes in Plasmodium falciparum.

AssayIC₅₀ (µg/ml)Reference
Schizont Maturation Assay1.9 nih.govnih.gov
Parasite Lactate Dehydrogenase (pLDH) Assay1.3 nih.govnih.gov

To complement in vitro findings, the anti-malarial activity of conessine has been evaluated in animal models. The murine model using Plasmodium berghei is a standard for assessing the in vivo efficacy of potential antimalarial compounds by measuring the reduction in parasitemia (the percentage of red blood cells infected with the parasite).

In a four-day suppressive test against a chloroquine-sensitive P. berghei strain in BALB/c mice, conessine exhibited a significant reduction in parasitemia. At a dose of 10 mg/kg, conessine led to an 88.95% inhibition of the parasite nih.govnih.gov. A dose-dependent effect was observed, with a lower dose showing a higher percentage of parasitemia reduction compared to a higher dose of 50 mg/kg nih.gov.

Dose (mg/kg)Parasite Inhibition (%)Reference
1088.95 nih.govnih.gov
5071.6 (on day five) nih.gov
5050.99 (on day seven) nih.gov

Activity against Amoebic Pathogens (e.g., Entamoeba histolytica)

Conessine has also been investigated for its activity against the amoebic pathogen Entamoeba histolytica, the causative agent of amoebiasis. In vitro studies have focused on the direct effects of conessine on the morphology and viability of E. histolytica trophozoites.

When exposed to conessine, the amoebae undergo distinct morphological changes. Initially, they lose their starch inclusions, followed by the endoplasm becoming granular. Ultimately, the amoebae gradually become immobilized cabidigitallibrary.org. The maximum dilution at which conessine was found to inhibit the growth of E. histolytica in culture was 1:25,000 when the compound was allowed to act for two to five days cabidigitallibrary.org.

Activity against Trypanosomal Pathogens (e.g., Trypanosoma brucei rhodesiense)

The therapeutic potential of conessine extends to trypanosomal pathogens, specifically Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis (sleeping sickness). Bioactivity-guided fractionation of alkaloid-rich extracts from Holarrhena africana identified conessine as an active compound against the bloodstream forms of this parasite.

In vitro assays determined the IC₅₀ of conessine against T. b. rhodesiense to be 0.42 µM.

Mechanistic Antibacterial Research

In addition to its antiprotozoal properties, conessine has been the subject of mechanistic research for its antibacterial activity, particularly its role as a resistance-modifying agent.

Studies have focused on multidrug-resistant Pseudomonas aeruginosa, a significant opportunistic pathogen. The primary mechanism of conessine's antibacterial action is the inhibition of efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance.

Conessine has been identified as an inhibitor of the MexAB-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family of transporters nih.govspringermedizin.de. By inhibiting this pump, conessine potentiates the activity of various antibiotics that are substrates of MexAB-OprM nih.gov. The proposed mechanism of inhibition is through competitive binding or by blocking access to the substrate-binding site of the MexB component of the pump springermedizin.de.

Research has shown that conessine can significantly reduce the minimum inhibitory concentrations (MICs) of several antibiotics by at least eight-fold in strains of P. aeruginosa that overexpress the MexAB-OprM pump nih.govresearchgate.netnih.gov. Furthermore, in a pump-deficient strain, conessine was observed to enhance the activity of certain antibiotics, suggesting that it may also inhibit other efflux systems present in P. aeruginosa nih.govnih.gov. The potentiation of antibiotic activity by conessine is not due to membrane permeabilization, as demonstrated by the lack of accumulation of 1-N-phenylnaphthylamine nih.gov.

Bacterial SpeciesMechanism of ActionTargetOutcomeReference
Pseudomonas aeruginosaEfflux Pump InhibitionMexAB-OprMPotentiates antibiotic activity; reduces antibiotic MICs nih.govspringermedizin.de

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Enteropathogenic Escherichia Coli, Serratia marcescens)

The primary antibacterial potential of conessine against Gram-negative bacteria appears to be its synergistic activity with conventional antibiotics, particularly in drug-resistant strains.

Pseudomonas aeruginosa : Conessine has been extensively studied for its ability to restore the efficacy of antibiotics against multidrug-resistant (MDR) P. aeruginosa. While conessine itself may have a high minimum inhibitory concentration (MIC) against P. aeruginosa (e.g., 64 mg/L), its principal value lies in its function as an efflux pump inhibitor (EPI). In strains that overexpress efflux pumps like MexAB-OprM, conessine can significantly reduce the MICs of various antibiotics, including cefotaxime, levofloxacin, and tetracycline, by at least eight-fold. This potentiation of antibiotic activity makes it a promising candidate for combination therapies to combat resistant infections.

Enteropathogenic Escherichia Coli (EPEC) : Research has demonstrated that conessine exhibits notable antibacterial activity against EPEC. In one study, conessine showed a Minimum Inhibitory Concentration (MIC) of 3.3 mg/ml. Using the disc diffusion method, a 1.5 mg disc of conessine produced a 20mm zone of inhibition, while a 1.5 mg well in an agar well diffusion assay produced a 24mm zone of inhibition researchgate.net. These findings suggest conessine could be a candidate for development as a direct antibacterial agent against this pathogen researchgate.net.

Serratia marcescens : Based on available scientific literature, there is currently a lack of specific research detailing the direct antibacterial activity of isolated conessine against Serratia marcescens.

Activity against Gram-Positive Bacteria (e.g., Bacillus species, Staphylococcus aureus, Micrococcus luteus)

Conessine has also shown direct antibacterial effects against certain Gram-positive bacteria.

Bacillus species : Studies on extracts from Holarrhena floribunda have identified conessine as the primary active compound responsible for its antibacterial effects. Conessine demonstrated significant activity against several Bacillus species, including Bacillus cereus, Bacillus subtilis, Bacillus megaterium, and Bacillus stearothermophilus nih.gov. The activity of a 30 µg conessine disc was found to be nearly equivalent to that of a 10 µg chloramphenicol disc, indicating potent bactericidal action nih.gov. The mechanism is suggested to involve the formation of pores in the bacterial cell wall, leading to the leakage of cytoplasmic contents nih.gov.

The following table summarizes the inhibitory parameters of conessine against various Bacillus species.

Bacterial StrainMIC (µg/ml)MBC (µg/ml)MBC/MIC Ratio
Bacillus stearothermophilus12.5252
Bacillus megaterium25502
Bacillus subtilis25502
Bacillus cereus501002

Staphylococcus aureus and Micrococcus luteus : There is a notable lack of specific data in peer-reviewed literature regarding the direct antibacterial activity, including MIC values, of purified conessine against Staphylococcus aureus and Micrococcus luteus. While some studies mention extracts containing conessine, specific data for the isolated compound is not available.

Efflux Pump Inhibition as a Mechanism of Action

A primary mechanism for conessine's antibacterial synergy is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell and conferring resistance.

Conessine has been identified as a novel inhibitor of the MexAB-OprM efflux pump in P. aeruginosa, a key contributor to its intrinsic and acquired antibiotic resistance. Studies have shown that in a MexAB-OprM overexpressing strain, conessine significantly reduces the MICs of antibiotics like cefotaxime, levofloxacin, and tetracycline, bringing them to levels comparable to the wild-type strain mdpi.com. Further evidence of this mechanism is provided by dye accumulation assays; conessine treatment leads to increased accumulation of the fluorescent dye Hoechst 33342 in cells over-expressing the MexAB-OprM pump, confirming its role as an EPI researchgate.net. This inhibition is not a result of membrane permeabilization, as demonstrated by the lack of 1-N-phenylnaphthylamine (NPN) uptake after conessine treatment mdpi.comresearchgate.net.

The table below illustrates the effect of conessine on the MICs of various antibiotics against different P. aeruginosa strains.

AntibioticStrainMIC (µg/ml) AloneMIC (µg/ml) with Conessine (32 µg/ml)Fold Reduction
CefotaximeWild-Type128168
CefotaximeMexAB-OprM Overexpressed5123216
LevofloxacinWild-Type20.258
LevofloxacinMexAB-OprM Overexpressed16116
TetracyclineWild-Type6488
TetracyclineMexAB-OprM Overexpressed2561616
ErythromycinWild-Type10241288
ErythromycinMexAB-OprM Overexpressed>2048256>8

To understand the interaction at an atomic level, molecular docking and molecular dynamics (MD) simulations have been performed. These studies investigated the interaction of conessine with the MexB protein, the inner membrane component of the MexAB-OprM pump researchgate.net. The simulations revealed that conessine binds within a hydrophobic region of the MexB pump, a site similar to other known efflux pump inhibitors researchgate.netnih.gov. The MD simulations suggest that conessine's binding affects the flexibility of the glycine-rich loop (G-loop) of the MexB protein. This reduced flexibility is proposed to hinder the extrusion of antibiotics from the cell, thus explaining its mechanism as an EPI researchgate.net. These computational findings provide a structural basis for the experimental observations and can guide the development of more potent conessine derivatives researchgate.net.

The demonstrated activity of conessine against the MexAB-OprM pump in P. aeruginosa suggests it may have broader activity against other homologous efflux systems of the Resistance-Nodulation-Division (RND) family. RND efflux pumps are prevalent in Gram-negative bacteria and contribute significantly to multidrug resistance. The functional equivalence between pumps like MexAB-OprM and the AdeIJK pump in Acinetobacter baumannii supports this hypothesis. The findings that conessine can act as a resistance modifying agent in both P. aeruginosa and A. baumannii strongly suggest its potential as a broad-spectrum inhibitor for this family of efflux pumps, which could help restore antibiotic activity in a range of Gram-negative pathogens researchgate.netmdpi.com.

Mechanistic Antiviral Research

Beyond its antibacterial properties, conessine has demonstrated significant antiviral activity against several enveloped viruses. Research indicates its efficacy against Influenza A Virus (IAV), Dengue virus (DENV), vesicular stomatitis virus (VSV), and herpes simplex virus (HSV).

Mechanistic studies on IAV revealed that conessine exerts its antiviral effects at an early stage of the viral life cycle. A time-of-drug-addition assay showed that conessine can interfere with viral attachment and entry into host cells. Furthermore, it was found to have a direct virucidal effect, eradicating the virus before it binds to the cell surface. This multi-pronged early-stage inhibition makes it a potent anti-influenza agent.

In the case of DENV, conessine was found to disrupt not only the endocytosis of the virus but also to disturb its RNA replication or translation post-entry. Transcriptome sequencing of conessine-treated cells revealed an upregulation of genes involved in cholesterol biosynthesis and metabolism. This suggests that conessine inhibits the replication of DENV and other enveloped viruses by modulating cellular cholesterol levels, which are crucial for the viral life cycle.

Activity against Enveloped Viruses (e.g., Dengue Virus, Vesicular Stomatitis Virus, Herpes Simplex Virus)

Research has demonstrated that conessine possesses significant antiviral activity against a range of enveloped viruses. nih.govresearchgate.netnih.gov Studies have confirmed its inhibitory effects on Dengue virus (DENV), Vesicular Stomatitis Virus (VSV), and Herpes Simplex Virus (HSV). nih.govresearchgate.netnih.gov The inhibitory effect of conessine is not due to cytotoxicity, as indicated by high selectivity index values across various cell lines, including human lung carcinoma (A549), human hepatoma (Huh7.5), and baby hamster kidney (BHK21) cells. nih.gov Investigations have shown that conessine does not exert a direct destructive effect on the integrity or infectivity of the viral particles. nih.govresearchgate.netnih.gov

Host Cell Pathway Modulation in Antiviral Activity

Conessine's antiviral strategy involves the modulation of host cell pathways essential for the viral life cycle. nih.gov The timing of its administration relative to viral infection determines the specific stage of replication that is disrupted. When cells are pre-treated with conessine before infection, it interferes with the endocytosis of enveloped viruses, a critical step for viral entry. nih.govresearchgate.netnih.gov In contrast, when administered after viral entry (post-treatment), conessine disturbs a later stage, specifically viral RNA replication or translation. nih.govresearchgate.netnih.gov This dual-stage activity suggests a complex interaction with host cellular machinery.

Neuropharmacological Investigations: Histamine (B1213489) H3 Receptor Antagonism

In the realm of neuropharmacology, conessine has been identified as a potent and selective antagonist of the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS). acs.orgresearchgate.net

Receptor Binding Affinity and Selectivity Profiling (H1, H2, H3, H4)

Radioligand binding assays have been used to characterize the affinity and selectivity of conessine for histamine receptors. These studies revealed that conessine binds with high affinity to both human and rat histamine H3 receptors. acs.orgnih.govacs.org It demonstrates notably high selectivity for the H3 subtype over other histamine receptors (H1, H2, and H4). acs.orgnih.govacs.org

ReceptorSpeciesBinding Affinity (pKi)
Histamine H3Human8.27
Histamine H3Rat7.61
Histamine H1-Low Affinity
Histamine H2-Low Affinity
Histamine H4-Low Affinity

Functional Assays of H3 Receptor Antagonism (e.g., GTPγS binding, adenylate cyclase activity, Ca2+ intracellular increase)

The antagonist activity of conessine at the H3 receptor has been confirmed through various cell- and tissue-based functional assays. acs.org These assays assess the ability of a compound to block the action of an H3 receptor agonist. Studies have shown that conessine effectively blocks agonist-stimulated GTPγS binding, inhibits adenylate cyclase activity, and prevents increases in intracellular calcium (Ca2+), confirming its role as a functional antagonist of the H3 receptor. acs.org In assays using the human H3 receptor, conessine demonstrated higher functional potency than reference antagonists like ciproxifan and thioperamide. acs.org

Central Nervous System Penetration and Distribution Studies (Preclinical)

A critical characteristic for a neuropharmacological agent is its ability to cross the blood-brain barrier (BBB). Preclinical studies have established that conessine can efficiently penetrate the CNS. acs.orgnih.govacs.org Following administration, it has been shown to reach very high concentrations within the brain, a prerequisite for engaging with its central target, the histamine H3 receptor. acs.orgnih.govacs.org

Implications for Neurotransmitter Release Regulation

Conessine, a steroidal alkaloid, has been identified as a histamine H3 receptor antagonist. The histamine H3 receptor plays a crucial role in modulating the release of histamine and other key neurotransmitters. nih.gov Through its antagonist activity at H3 receptors, conessine is implicated in the regulation of various neurotransmitter systems. nih.gov

Research involving murine models has demonstrated that conessine can alter the neurochemical effects of substances like ethanol. nih.gov Specifically, investigations have quantified its impact on monoamines such as norepinephrine, dopamine, and serotonin within the mesocorticolimbic and nigrostriatal pathways. nih.gov In the pre-frontal cortex (PFC), conessine was found to block ethanol's effects on both dopaminergic and noradrenergic neurotransmission. nih.gov Furthermore, a notable interaction between the blockade of H3 receptors by conessine and ethanol was observed in the modulation of the nigrostriatal pathway's dopaminergic neurotransmission. nih.gov These findings underscore the role of conessine in influencing the complex signaling pathways that govern the release and balance of neurotransmitters in the brain. nih.gov

Neuroprotective Properties and Neurological Disease Research Applications

The neuroprotective potential of conessine has been investigated, particularly in the context of neurodegenerative conditions like Alzheimer's disease. rjptonline.org Studies suggest that brain tissue in Alzheimer's patients is subjected to significant oxidative stress. rjptonline.org Conessine has demonstrated biological activities as an antioxidant and anti-inflammatory agent, which are relevant to combating such stress. rjptonline.org

In an experimental rat model of Alzheimer's disease induced by streptozotocin, conessine treatment was shown to inhibit oxidative stress. The administration of conessine led to an increase in the activity of key antioxidant enzymes—superoxide dismutase (SOD), glutathione reductase (GRx), and catalase (CAT)—in the hippocampus. rjptonline.org Concurrently, it decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. rjptonline.org These biochemical changes were accompanied by improvements in memory retrieval and recognition memory consolidation in behavioral tests. rjptonline.org The results suggest that conessine's ability to mitigate oxidative stress may offer therapeutic potential for the treatment of Alzheimer's disease. rjptonline.org Further research has also pointed to its ability to alter neurochemical pathways, which is a key area of investigation in various neurological disorders. nih.gov

Anti-cancer Research and Cellular Mechanisms

Inhibition of Cell Proliferation, Migration, and Invasion (e.g., Liver Cancer Cells)

Conessine has been shown to exhibit significant anti-cancer activity against liver cancer, specifically hepatocellular carcinoma (HCC), which is a leading cause of cancer-related deaths globally. aacrjournals.org Research has focused on its effects on key cellular processes that drive cancer progression.

In studies using the human liver cancer cell lines Huh7 and Mahlavu, conessine demonstrated a clear ability to inhibit cell proliferation. aacrjournals.org Beyond suppressing growth, the compound also effectively hindered cell migration, motility, and invasion. aacrjournals.org These processes are critical for cancer metastasis, the primary cause of treatment failure and mortality in liver cancer. nih.gov The inhibition of these cancerous physiologies suggests that conessine may have benefits for liver cancer treatment by targeting the aggressive and metastatic nature of the disease. aacrjournals.org

Table 1: Effects of Conessine on Liver Cancer Cell Lines

Cellular ProcessAffected Cell LinesObserved EffectReference
ProliferationHuh7, MahlavuInhibited aacrjournals.org
MigrationHuh7, MahlavuInhibited aacrjournals.org
MotilityHuh7, MahlavuInhibited aacrjournals.org
InvasionHuh7, MahlavuInhibited aacrjournals.org

Induction of Apoptosis in Cancer Cells

In addition to inhibiting cell growth and motility, conessine actively induces programmed cell death, or apoptosis, in cancer cells. aacrjournals.org Apoptosis is a critical mechanism for eliminating malignant cells, and its induction is a primary goal of many cancer therapies. frontiersin.org

Western blot analysis performed on liver cancer cells treated with conessine confirmed the induction of apoptosis. aacrjournals.org This finding is consistent with its observed anti-proliferative effects. By triggering this cell death pathway, conessine contributes to the suppression of tumor growth. aacrjournals.org The ability to induce apoptosis is a hallmark of many effective natural and synthetic anti-cancer agents. frontiersin.orgnih.gov

Modulation of Key Signaling Pathways in Cancer

The tumor suppressor protein p53 is a master regulator that responds to cellular stress by activating a network of genes involved in cell cycle arrest and apoptosis. nih.govnih.gov The transcriptional activity of p53 is essential for these protective functions. nih.gov Research has shown that conessine can modulate key cell signaling pathways, including the one regulated by p53. researchgate.net

In studies using HEK293 cells, conessine treatment was found to suppress p53-dependent transcription. researchgate.net This effect was observed to be dose-dependent. While the reduction was statistically significant, it was less dramatic compared to conessine's modulation of other signaling pathways like NF-κB and FoxO3a. researchgate.net This modulation of p53 activity indicates that conessine can interfere with the transcriptional machinery that governs cellular responses to stress and damage, a critical aspect of cancer development. researchgate.net

Table 2: Effect of Conessine on p53-Dependent Transcription in HEK293 Cells

Conessine Concentration (μM)Effect on p53-Dependent TranscriptionSignificanceReference
2.5Suppressedp < 0.05 researchgate.net
5Suppressedp < 0.05 researchgate.net
10Suppressedp < 0.005 researchgate.net
20Suppressedp < 0.005 researchgate.net
NF-κB Pathway Inhibition

Conessine has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research using promoter reporter assays has demonstrated that conessine treatment effectively inhibits NF-κB-dependent transcription. nih.govnih.govjmb.or.kr Studies in HEK293 cells showed that conessine at concentrations between 2.5 and 20 μM could suppress this transcriptional activity. medchemexpress.com This inhibition is not limited to basal activity; conessine also curtails NF-κB activity induced by tumor necrosis factor-alpha (TNFα). jmb.or.kr Given that the NF-κB pathway is crucial in regulating inflammation, its dysregulation is linked to various diseases. jmb.or.kr The ability of conessine to block this pathway suggests its potential as not only an anti-inflammatory agent but also as a potential anti-cancer drug, as some cancer cells rely on efficient NF-κB activity for survival. jmb.or.krresearchgate.net

FoxO3a-Dependent Transcription Modulation

Investigations into the molecular effects of conessine have revealed its role in modulating the transcriptional activity of Forkhead box protein O3a (FoxO3a). Promoter reporter assays have shown that conessine treatment leads to the inhibition of FoxO3a-dependent transcription. nih.govnih.govjmb.or.kr This inhibitory effect has been observed in HEK293 cells treated with conessine. medchemexpress.com The FoxO3a transcription factor is a key regulator of genes involved in various cellular processes, including the expression of atrophy-related ubiquitin ligases. The modulation of FoxO3a activity is a significant component of conessine's mechanism of action, particularly in the context of muscle atrophy research. nih.govnih.gov

Autophagic Flux Modulation in Cancer Cells

Conessine has been shown to interfere with the process of autophagy, specifically by modulating autophagic flux. researchgate.net Autophagy is a cellular degradation and recycling process that cancer cells can exploit for survival. mdpi.com Research indicates that conessine treatment inhibits autophagic flux, which results in the accumulation of autophagosomes. researchgate.netresearchgate.net In studies using MCF-7 breast cancer cells, conessine was observed to suppress autophagic flux. researchgate.net This action is significant because it suggests that conessine could be used to target cancer cells that depend on efficient autophagy and NF-κB activity for their viability. jmb.or.kr By blocking this critical survival pathway, conessine presents a potential strategy for cancer therapy.

Immunomodulatory and Anti-inflammatory Mechanisms

NF-κB Signaling Modulation

The immunomodulatory and anti-inflammatory properties of conessine are significantly linked to its ability to modulate NF-κB signaling. jmb.or.kr NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govmdpi.com By inhibiting both basal and TNFα-induced NF-κB activity, conessine can effectively downregulate the inflammatory response. jmb.or.kr This mechanism positions conessine as a potential anti-inflammatory therapeutic agent, as the inhibition of NF-κB is a well-established strategy for controlling inflammation-related pathologies. jmb.or.krresearchgate.net

Muscle Atrophy Research

Conessine has been investigated as a potential therapeutic agent for muscle atrophy. nih.govnih.gov Research demonstrates that conessine can reduce muscle atrophy induced by dexamethasone in differentiated C2C12 muscle cells. nih.govjmb.or.kr The primary mechanism involves interfering with the expression of atrophy-related ubiquitin ligases, specifically Muscle RING Finger 1 (MuRF1) and Atrogin-1. nih.govnih.gov Conessine treatment has been shown by quantitative RT-PCR and western blot assays to decrease the dexamethasone-induced expression of both MuRF1 and atrogin-1 at both the mRNA and protein levels. nih.govjmb.or.krresearchgate.net This reduction is linked to conessine's ability to inhibit the transcription factors FoxO3a and NF-κB, which regulate the expression of these ligases. nih.govnih.govjmb.or.kr These findings collectively suggest that conessine holds potential for the treatment of muscle atrophy. nih.govnih.gov

ParameterObservationCell LineReference
NF-κB Transcription Inhibited basal and TNFα-induced activityHEK293 jmb.or.krmedchemexpress.com
FoxO3a Transcription InhibitedHEK293 nih.govjmb.or.krmedchemexpress.com
Autophagic Flux Inhibited/BlockedMCF-7 jmb.or.krresearchgate.net

Regulation of Muscle Protein Degradation Pathways (e.g., MuRF1 and Atrogin-1 Expression)

Conessine has been identified as a modulator of key signaling pathways involved in muscle protein breakdown. Specifically, it interferes with the expression of the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1. koreascience.krjmb.or.kr These two ligases are critical mediators of muscle atrophy, tagging proteins for degradation by the proteasome. researchgate.net

Research has demonstrated that conessine treatment reduces the expression of both MuRF1 and Atrogin-1 that is induced by dexamethasone, a synthetic glucocorticoid known to cause muscle atrophy. koreascience.krresearchgate.net This repressive effect is observed at both the mRNA and protein levels. researchgate.netnih.govnih.gov The mechanism underlying this regulation involves the inhibition of several key transcription factors responsible for upregulating MuRF1 and Atrogin-1. Promoter reporter assays have revealed that conessine treatment inhibits transcription dependent on Forkhead box O3a (FoxO3a), nuclear factor-kappa B (NF-κB), and p53. koreascience.krjmb.or.krnih.govnih.gov By suppressing these transcriptional pathways, conessine effectively downregulates the expression of the primary enzymes responsible for muscle protein degradation. mdpi.com

Table 1: Effect of Conessine on Dexamethasone-Induced Gene and Protein Expression
TargetConditionEffect of Conessine TreatmentMethod of Analysis
MuRF1 mRNADexamethasone-inducedDecreased ExpressionQuantitative RT-PCR
Atrogin-1 mRNADexamethasone-inducedDecreased ExpressionQuantitative RT-PCR
MuRF1 ProteinDexamethasone-inducedDecreased ExpressionWestern Blot
Atrogin-1 ProteinDexamethasone-inducedDecreased ExpressionWestern Blot

Interference with Autophagic Flux in Muscle Cells

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates; however, excessive or impaired autophagy can contribute to muscle wasting. plos.orgnih.gov Conessine has been shown to function as a negative modulator of autophagy by interfering with autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation. plos.orgplos.org

Studies in C2C12 myoblast cells show that conessine treatment leads to an accumulation of autophagosomes. researchgate.net This is evidenced by an increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62 (also known as SQSTM1). plos.org LC3-II is associated with autophagosome membranes, while p62 is a protein that binds to ubiquitinated cargo and is itself degraded during successful autophagic flux. mdpi.com An accumulation of both LC3-II and p62 indicates that while autophagosomes are being formed, their fusion with lysosomes and subsequent degradation are inhibited. plos.orgresearchgate.net This blockage of the later stages of autophagy suggests conessine interferes with the maturation of autophagosomes into autolysosomes. plos.org By inhibiting excessive autophagic flux induced by stressors like hydrogen peroxide (H₂O₂), conessine may help prevent muscle cell death. plos.org

Table 2: Impact of Conessine on Autophagy Markers in Muscle Cells
MarkerEffect of Conessine TreatmentIndication
LC3-II LevelIncreasedAccumulation of autophagosomes
p62/SQSTM1 LevelIncreasedInhibition of autophagic degradation
Autophagosome FormationInducedInitiation of autophagy
Autophagic FluxSuppressed/InhibitedBlockage in the autophagy pathway

Protective Effects against Induced Muscle Atrophy Models

The regulatory effects of conessine on protein degradation pathways translate to protective actions in cellular models of muscle atrophy. jmb.or.kr In studies using differentiated C2C12 myotubes, treatment with dexamethasone was shown to induce a muscle atrophy-like phenotype, characterized by a significant decrease in myotube diameter. researchgate.net

Co-treatment with conessine effectively counteracted this effect, impeding the dexamethasone-induced reduction in myotube size. researchgate.net This demonstrates a direct protective effect of conessine on the structural integrity of muscle cells under catabolic stress. nih.govnih.gov The collective findings, which show that conessine reduces the expression of MuRF1 and Atrogin-1 while also preventing the physical manifestation of atrophy in cell culture, suggest its potential utility in conditions characterized by muscle wasting. koreascience.krjmb.or.krresearchgate.net


Structure Activity Relationship Sar Studies and Rational Design of Conessine Analogues

Identification of Key Pharmacophores for Biological Activity

SAR studies have been crucial in identifying the essential structural features, or pharmacophores, of the conessine molecule responsible for its biological activities. For its potent antitrypanosomal activity, a basic amino group at the C-3 position of the steroid nucleus has been identified as a major structural requirement. nih.gov Compounds lacking this feature exhibit a considerable drop in activity. nih.gov

Furthermore, the presence of an additional amino group at C-20, particularly when incorporated into a pyrrolidine (B122466) ring that is closed towards C-18, significantly enhances the selectivity index of these compounds against Trypanosoma brucei rhodesiense. nih.gov For its activity as a histamine (B1213489) H3 receptor antagonist, the rigid, non-aromatic, azacyclosteroid structure of conessine itself is considered a key finding, presenting a novel scaffold distinct from typical non-imidazole antagonists. taylorandfrancis.com The specific geometry of its functional groups, dictated by the steroid skeleton, is a crucial element of its pharmacophore. taylorandfrancis.com

Synthetic Modifications and Derivative Synthesis

Driven by the promising biological profile of conessine, particularly its potent histamine H3 receptor antagonism, extensive synthetic efforts have been undertaken to generate analogues with improved pharmacological properties. researchgate.netacs.org These modifications have primarily focused on introducing diversity at the nitrogen positions and exploring alterations to the core steroid skeleton.

A primary strategy in the synthetic modification of conessine has been the introduction of diversity at the 3-nitrogen position. researchgate.netacs.org This approach has been central to the development of a new series of histamine H3 antagonists derived from the conessine scaffold. researchgate.netacs.org By altering the substituents on the 3-nitrogen, researchers have been able to generate analogues with significantly higher in vitro potency, improved target selectivity, and more favorable drug-like properties compared to the parent compound. researchgate.netacs.org For antitrypanosomal activity, it was discovered that a mono-methylated amino group at the C-3 position represents an optimal modification for activity. nih.gov

The novel steroid-based skeleton of conessine is a key feature that motivated its further chemical investigation as a histamine H3 receptor antagonist. researchgate.netacs.org While many modifications have focused on the nitrogen substituents, some studies have explored the impact of altering the steroid nucleus itself. For instance, in the context of antitrypanosomal activity, the introduction of a ∆5,6 unsaturation in the steroid B-ring was found to slightly increase the activity of the compounds. nih.gov This suggests that subtle changes to the geometry and electronic properties of the steroidal framework can fine-tune the biological activity of conessine analogues.

In Vitro Potency and Target Selectivity Enhancement of Conessine Analogues

A major goal of synthesizing conessine analogues has been to enhance their in vitro potency and selectivity for their biological targets. Conessine itself displays high affinity for both rat and human histamine H3 receptors, with pKi values of 7.61 and 8.27, respectively. researchgate.netacs.org It also shows good selectivity against other histamine receptor subtypes (H1, H2, and H4). researchgate.net

However, synthetic modifications, particularly at the 3-nitrogen position, have led to a new series of H3 antagonists with even higher in vitro potency and improved target selectivity. researchgate.netacs.org These aliphatic azasteroid analogues are highly potent and selective, representing a novel structural class of histamine H3 receptor antagonists. acs.org For example, one optimized analogue, 13c, emerged from these efforts and proved to be efficacious in animal models. researchgate.net In the context of antitrypanosomal activity, several analogues demonstrated impressive potency, with IC50 values in the sub-micromolar range and high selectivity indices. nih.gov

CompoundTargetSpeciesPotency (pKi)Potency (IC50, µM)Selectivity Index
ConessineHistamine H3 ReceptorRat7.61
ConessineHistamine H3 ReceptorHuman8.27
N-methylholaphyllamineT. b. rhodesiense0.08 ± 0.01>227
HolarrhesineT. b. rhodesiense0.12 ± 0.08>150
ConessimineT. b. rhodesiense0.17 ± 0.08>106
IsoconessimineT. b. rhodesiense0.17 ± 0.11>106
3α-holaphyllamineT. b. rhodesiense0.37 ± 0.16>49
3β-holaphyllamineT. b. rhodesiense0.40 ± 0.28>45
ConessineT. b. rhodesiense0.42 ± 0.0943

Development of Novel Histamine H3 Receptor Antagonists

The discovery of conessine's high affinity for the histamine H3 receptor through a high-throughput screening process marked the identification of a new class of H3 receptor antagonists. researchgate.netacs.org Unlike many previously identified antagonists, conessine is a non-imidazole, steroid-based compound. researchgate.net This novel scaffold was a significant finding, providing a new direction for the development of H3 antagonists.

Although conessine itself had some drawbacks, such as slow clearance from the central nervous system and binding to adrenergic receptors, its potency served as a strong motivation for further chemical investigation. researchgate.netacs.org The subsequent development of analogues, primarily by modifying the 3-nitrogen position, led to a series of potent and selective histamine H3 receptor antagonists with more favorable drug-like properties. researchgate.netacs.org These conessine-based analogues represent a significant advancement in the search for new treatments targeting the H3 receptor.

SAR for Antitrypanosomal Activity

Systematic evaluation of a series of congeneric steroid alkaloids related to conessine has established clear structure-activity relationships for their activity against Trypanosoma brucei rhodesiense. nih.gov

Key findings from these SAR studies include:

C-3 Amino Group: A basic amino group at the C-3 position of the pregnane (B1235032) or pregn-5-ene steroid nucleus is essential for significant antitrypanosomal activity. nih.gov Compounds lacking this group are considerably less active. nih.gov

C-3 Substitution: The mono-methylated amino group at C-3 provides the optimal activity. nih.gov

Unsaturation: The presence of a double bond at the ∆5,6 position was found to slightly enhance the activity. nih.gov

C-20 Amino Group: The incorporation of an additional amino group at C-20, forming a pyrrolidine ring closed towards C-18 (as seen in conessine), significantly increases the selectivity index. nih.gov

C-12 Ester Group: Hydrolysis of C-12β ester derivatives leads to a loss of activity, indicating the importance of this feature for potency. nih.gov

These findings provide a clear empirical basis for the further rational design and development of steroid alkaloids as a novel class of antitrypanosomal agents. nih.gov

Bio-inspired Synthesis of Steroidal-Heterocyclic Hybrids

The intricate architecture of steroidal alkaloids, such as conessine, has served as a significant source of inspiration for the synthesis of novel hybrid molecules. This bio-inspired approach leverages the privileged steroidal scaffold, known for its favorable pharmacokinetic properties and ability to interact with various biological targets, and combines it with diverse heterocyclic moieties. The goal is to create new chemical entities with enhanced or novel therapeutic activities, particularly in areas like neuroprotection and cancer therapy. uea.ac.uknih.gov

A common strategy in this field involves utilizing readily available natural steroids, such as Dehydroepiandrosterone (DHEA), as a starting template. nih.gov The steroidal skeleton is then chemically modified to introduce various heterocyclic rings at different positions, most commonly at the C-3 and C-17 positions of the steroid's A and D rings. nih.gov This approach allows for the systematic exploration of structure-activity relationships, leading to the development of compounds with improved potency and selectivity. The conjugation of a heterocyclic system with a steroidal framework can lead to a synergistic effect, combining the biological activities of both molecular scaffolds. nih.gov

Research in this area has yielded a variety of steroidal-heterocyclic hybrids with significant biological potential:

Neuroprotective Agents: Inspired by the neuroprotective potential of natural steroidal alkaloids, researchers have synthesized DHEA analogues by introducing different functional groups and heterocyclic systems. One notable study focused on modifications at the C-17 position, leading to the creation of spiro-epoxy derivatives. These compounds were evaluated for their ability to protect against apoptosis in a neural cell model. The results indicated that specific spiro-oxirane DHEA derivatives possess exceptionally potent neuroprotective activity, with IC₅₀ values in the nanomolar range, suggesting they could be lead molecules for developing novel neuroprotective drugs. nih.gov Other DHEA derivatives, incorporating fragments like carbamate (B1207046) and indoleacetic acid, have also shown promising neuroprotective and anti-inflammatory effects by inhibiting nitric oxide production. consensus.app For instance, the derivative 3β-(3-Chlorobenzylamine-1-carboxylate)-5-androsten-17-one has been identified as a potential agent for treating Alzheimer's disease. consensus.app

Antiproliferative Agents: The fusion of heterocyclic rings to the steroidal nucleus has been a fruitful strategy for developing new anticancer compounds. A focused library of steroidal pyrimidines was prepared from pregnenolone (B344588) acetate (B1210297) and diosgenin. nih.gov These compounds, featuring both non-fused and fused pyrimidine (B1678525) ring systems, were tested against several human tumor cell lines and demonstrated significant antiproliferative activity, with GI₅₀ values in the micromolar range, while showing no effect on healthy cells. nih.gov Similarly, DHEA has been used as a precursor to synthesize hybrids with pyrazole (B372694) and imidazole (B134444) moieties, which have shown potent inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), a target in prostate cancer therapy. nih.gov

Other Bioactivities: The synthetic versatility of this approach has led to the creation of hybrids with a broad spectrum of activities. For example, DHEA-based hydrazone derivatives have been synthesized and shown to possess significant antiflavivirus activity. nih.gov The synthesis of steroidal pyrazolines from DHEA has also been explored, with molecular docking studies suggesting potential interactions with key enzymes like human cytochrome P450. tandfonline.com

The following table summarizes the research findings for selected bio-inspired steroidal-heterocyclic hybrids:

Compound/Derivative ClassStarting SteroidHeterocyclic MoietyBiological ActivityPotency (IC₅₀ / GI₅₀)
17β-spiro[5-androstene-17,2'-oxiran]-3β-olDHEASpiro-oxiraneNeuroprotection (anti-apoptotic)0.19 ± 0.01 nM
(20S)-3β,21-dihydroxy-17β,20-epoxy-5-pregneneDHEAFused oxiraneNeuroprotection (anti-apoptotic)99.0 ± 4.6 nM
(20R)-3β,21-dihydroxy-17α,20-epoxy-5-pregneneDHEAFused oxiraneNeuroprotection (anti-apoptotic)6.4 ± 0.3 nM
Steroidal PyrimidinesPregnenolonePyrimidineAntiproliferativeMicromolar range
3β-(3-Chlorobenzylamine-1-carboxylate)-5-androsten-17-oneDHEACarbamateNeuroprotection / NO InhibitionNot specified
DHEA-Pyrazole HybridsDHEAPyrazole17β-HSD5 InhibitionPotent (specific IC₅₀ not provided)

Analytical and Bioanalytical Methodologies for Conessine

Quantitative Estimation in Herbal Extracts and Pharmaceutical Formulations

High-Performance Thin Layer Chromatography (HPTLC) and Ultra-Fast Liquid Chromatography (UFLC) are the predominant methods for the quantitative estimation of conessine. HPTLC is frequently employed due to its ability to analyze multiple samples simultaneously, which reduces time and operational costs, making it suitable for high-throughput screening of herbal drugs and formulations. sigmaaldrich.com This technique has demonstrated accuracy, sensitivity, and reliability in quantifying analytes from nanogram to microgram levels. sigmaaldrich.com For instance, HPTLC has been successfully used to determine the conessine content in various extracts of Holarrhena species and in commercial polyherbal formulations. researchgate.netijsr.net Similarly, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a technique related to UFLC, has been developed for the simple and reproducible determination of conessine in the highly valued medicinal plant Holarrhena pubescens. ijpsr.com

High-Performance Thin Layer Chromatography (HPTLC) Method Development

The development of a robust HPTLC method is a multi-step process involving the careful selection and optimization of various parameters to achieve accurate and reproducible quantification of conessine.

For the analysis of conessine, a steroidal alkaloid, normal-phase HPTLC is commonly utilized. The stationary phase typically consists of TLC aluminum plates pre-coated with silica (B1680970) gel 60F-254. researchgate.net The selection of the mobile phase is critical for achieving good separation and compact spots. A frequently optimized solvent system for conessine analysis is a mixture of toluene, ethyl acetate (B1210297), and diethylamine (B46881). One validated method uses a mobile phase composition of toluene-ethyl acetate-diethylamine (6.5:2.5:1, v/v/v) . researchgate.net This combination allows for linear ascending development in a twin trough glass chamber, resulting in a compact spot for conessine with a characteristic Retardation factor (Rf) value of approximately 0.82. researchgate.netijsr.net

HPTLC Method Parameters for Conessine Analysis

Parameter Description
Stationary Phase TLC aluminum plates pre-coated with silica gel 60F-254 researchgate.net
Mobile Phase Toluene:Ethyl acetate:Diethylamine (6.5:2.5:1, v/v/v) researchgate.net
Development Mode Linear ascending development in a twin trough glass chamber researchgate.net

| Resulting Rf Value | ~0.82 researchgate.net |

Since conessine lacks a strong chromophore, a post-chromatographic derivatization step is necessary for visualization and quantification in the visible light spectrum. A modified Dragendroff's reagent is a widely used derivatizing agent for alkaloids. researchgate.net After the chromatographic development and drying of the plate, it is sprayed with this reagent, which results in the formation of colored spots. Spectrodensitometric scanning is then performed for analysis. For conessine derivatized with Dragendroff's reagent, detection is carried out in absorbance mode at a wavelength of 520 nm . researchgate.net

Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical method. sigmaaldrich.com HPTLC methods for conessine have been shown to be specific, precise, accurate, and robust.

Linearity: The method demonstrates a good linear relationship between the concentration of the standard and the measured peak area. A typical calibration plot for conessine is linear in the concentration range of 1-10 µg, with a high correlation coefficient (r²) of 0.9998. researchgate.net

Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being within acceptable limits.

Accuracy: Accuracy is often assessed through recovery studies. For conessine, mean recoveries have been reported to be higher than 98.8% with an RSD of less than 2%, indicating a high degree of accuracy. researchgate.net

Sensitivity: The sensitivity of the method is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Robustness: The method is tested for its reliability with respect to small, deliberate variations in method parameters, such as mobile phase composition and detection wavelength, confirming its robustness for routine use.

Validation Data for a Conessine HPTLC Method

Validation Parameter Result
Linearity Range 1-10 µg researchgate.net
Correlation Coefficient (r²) 0.9998 researchgate.net
Accuracy (Mean Recovery) >98.8% researchgate.net

| Precision (RSD) | <2% researchgate.net |

Ultra-Fast Liquid Chromatography (UFLC) Method Development

Ultra-Fast Liquid Chromatography (UFLC) and the closely related Ultra-Performance Liquid Chromatography (UPLC) offer higher resolution, greater sensitivity, and significantly shorter analysis times compared to conventional HPLC. These methods are increasingly being applied for the complex analysis of herbal extracts.

A UPLC method has been developed for the simultaneous determination of multiple compounds in formulations containing Holarrhena antidysenterica, the primary source of conessine. researchgate.net The analysis is performed on a sub-2 µm particle column, which provides high separation efficiency.

The chromatographic conditions involve a reversed-phase column, such as a Waters AQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) , with gradient elution. researchgate.net The mobile phase typically consists of an aqueous component and an organic solvent, both acidified. A common system uses water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B. researchgate.net The separation is achieved at a low flow rate, for instance, 0.3 mL/min , using a linear gradient. researchgate.net The retention time for each compound is highly specific to the exact chromatographic conditions, including the gradient program, column temperature, and precise mobile phase composition. This UPLC method was validated and showed acceptable linearity (r² > 0.998), precision (RSD < 2.11%), and recovery (RSD ≤ 3.74%). researchgate.net

Table of Compounds

Compound Name
Acetonitrile
Conessine
Diethylamine
Dragendroff's reagent
Ethyl acetate
Formic acid
Silica

Other Chromatographic Techniques for Conessine Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. thegoodscentscompany.com Various chromatographic methods have been developed and validated for the analysis of Conessine in different matrices, particularly in herbal extracts and pharmaceutical formulations.

High-Performance Thin-Layer Chromatography (HPTLC): A simple, sensitive, and robust HPTLC method has been established for the estimation of Conessine. This technique offers advantages such as the ability to analyze several samples simultaneously, which can reduce time and cost. The analysis is performed on aluminum plates pre-coated with silica gel 60F-254 as the stationary phase. A mobile phase consisting of toluene, ethyl acetate, and diethylamine (in a ratio of 6.5:2.5:1, v/v/v) is used for development. After derivatization with a modified Dragendorff's reagent, spectrodensitometric scanning is performed at 520 nm. This method has shown a good linear relationship (r² = 0.9998) in the concentration range of 1-10 µg per spot, and the system provides a compact spot for Conessine with an Rf value of 0.82. The method has been validated for precision, recovery, and robustness, with established limits of detection and quantification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An RP-HPLC method has also been developed for the determination of Conessine. This technique utilizes a Discovery® RP Amide C16 column (250 µm x 4.6 µm ID). The separation is achieved using an isocratic mobile phase of acetonitrile and water (95:5 v/v) at a flow rate of 0.6 mL/min. Detection is carried out using a UV detector at a wavelength of 210 nm. This proposed RP-HPLC method is noted for its simplicity and can be applied for the quality assessment of crude drugs and phytopreparations containing Conessine.

Gas Chromatography (GC): Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. youtube.com While less commonly reported for Conessine than HPLC or HPTLC, GC could potentially be applied, likely requiring derivatization to increase the volatility and thermal stability of the steroidal alkaloid structure. The sample would be vaporized and separated in a gaseous mobile phase, with detection often performed by a flame ionization detector (FID) or mass spectrometry (MS). youtube.commdpi.com

The following table provides a comparison of the reported HPTLC and RP-HPLC methods for Conessine analysis.

ParameterHPTLC MethodRP-HPLC Method
Stationary PhaseTLC aluminum plates with silica gel 60F-254Discovery® RP Amide C16 column
Mobile PhaseToluene:Ethyl acetate:Diethylamine (6.5:2.5:1 v/v/v)Acetonitrile:Water (95:5 v/v)
DetectionSpectrodensitometry at 520 nm (post-derivatization)UV detection at 210 nm
Flow RateN/A0.6 mL/min
Key FindingRf value of 0.82; Linear range 1-10 µg/spotSimple method for quality assays

Quality Control and Standardization of Conessine-Containing Extracts

The quality control and standardization of herbal extracts are essential to ensure their consistency, safety, and efficacy. researchgate.net For extracts containing Conessine, standardization involves adjusting the extract to contain a defined amount of this known bioactive constituent, which helps ensure batch-to-batch reproducibility. europa.eu This process is part of a larger quality control strategy that encompasses the entire manufacturing process, from the raw plant material to the final product. europa.eu

The quality of a Conessine-containing extract is influenced by numerous factors, including the correct botanical identity of the plant, environmental conditions during cultivation, the specific plant part used, time of harvesting, and the methods of drying, storage, and extraction. slideshare.net A comprehensive quality control protocol involves multiple evaluation parameters. pharmatutor.org

Key Quality Control Parameters:

Identity: This confirms that the herbal material is the correct species. It involves macroscopic (visual inspection) and microscopic evaluations of the plant material. pharmatutor.org For the final extract, chromatographic fingerprinting (e.g., using HPTLC or HPLC) is used to confirm the presence of characteristic constituents, with Conessine serving as a key marker. europa.eu

Purity: This involves testing for the presence of undesirable substances. pharmatutor.org Key purity tests include:

Foreign Matter: Determines the percentage of other parts of the plant, or other plants, that are not supposed to be present. pharmatutor.org

Ash Values: Total ash indicates the total amount of material remaining after incineration, while acid-insoluble ash is the residue remaining after boiling the total ash with dilute hydrochloric acid, indicating the presence of sand and soil.

Heavy Metals: Testing for toxic metals like lead, mercury, cadmium, and arsenic is crucial to ensure the safety of the extract. pharmatutor.org

Microbial Contamination: Extracts are tested for total aerobic microbial count, total fungal count, and specific pathogens to ensure they meet pharmacopoeial limits. pharmatutor.org

Pesticide Residues: Analysis is performed to ensure that any pesticide residues are below the acceptable limits defined by regulatory bodies. pharmatutor.org

Content (Assay): This refers to the quantitative determination of the active or marker compounds. For Conessine-containing extracts, a validated chromatographic method, such as the HPTLC or HPLC methods previously described, is used to quantify the amount of Conessine. slideshare.net This assay is crucial for standardizing the extract to ensure a consistent concentration of the active principle in every batch. europa.eu

The following table summarizes the primary quality control parameters for Conessine-containing herbal extracts.

ParameterPurposeTypical Method(s)
Macroscopic & Microscopic AnalysisConfirms botanical identity and character of raw material.Organoleptic evaluation, microscopy.
Chromatographic FingerprintingConfirms identity of the extract and detects adulteration.HPTLC, HPLC, GC.
Assay (Content of Conessine)Quantifies the primary marker/active compound for standardization.Validated HPTLC or HPLC method.
Ash Values (Total & Acid-Insoluble)Measures inorganic content and extraneous matter like sand/soil.Gravimetric analysis after incineration.
Heavy Metal AnalysisEnsures safety by limiting toxic metal contaminants.Atomic Absorption Spectroscopy (AAS), ICP-MS.
Microbial LimitsEnsures safety from harmful microorganisms.Plate counting methods for total viable counts and specific pathogens.
Pesticide Residue AnalysisEnsures safety from agricultural chemical residues.Gas Chromatography (GC), Liquid Chromatography (LC) with appropriate detectors.

Q & A

Q. How can researchers mitigate batch-to-batch variability in Conessine’s bioactivity due to synthesis or storage conditions?

  • Methodological Answer : Standardize synthesis protocols (e.g., stereo-selective alkaloid extraction) and storage at -20°C in inert atmospheres. Conduct stability studies (HPLC and bioactivity assays) over ≥4 years. Document lot-specific data in supplementary materials for reproducibility .

Q. What ethical considerations are paramount when designing murine studies to evaluate Conessine’s antimalarial properties?

  • Methodological Answer : Adhere to ARRIVE guidelines for humane endpoints (e.g., maximum 20% weight loss) and obtain IACUC approval. Use randomized blinding for treatment groups and minimize sample sizes via power analysis. Report mortality and morbidity transparently .

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